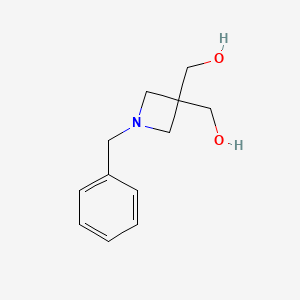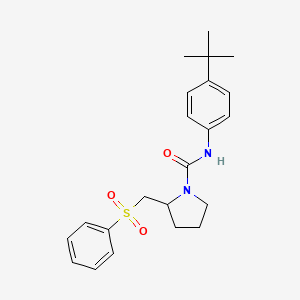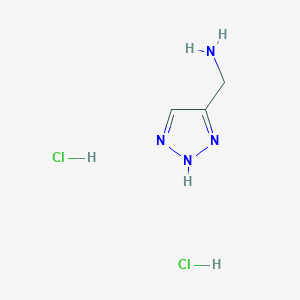![molecular formula C20H26N4O2S B2493716 5-((4-Ethoxyphényl)(4-méthylpipéridin-1-yl)méthyl)-2-méthylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-92-7](/img/structure/B2493716.png)
5-((4-Ethoxyphényl)(4-méthylpipéridin-1-yl)méthyl)-2-méthylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les thiazoles ont été étudiés pour leurs propriétés antimicrobiennes. Bien que des études spécifiques sur ce composé soient limitées, des dérivés apparentés du thiazole ont démontré des effets antibactériens et antifongiques. Des chercheurs ont synthétisé des composés à base de thiazole pour lutter contre les infections microbiennes, ce qui en fait un domaine d'intérêt pour de nouvelles explorations .
Activité antitumorale et cytotoxique
Les thiazoles présentent un potentiel effet antitumoral et cytotoxique. Par exemple, certains dérivés du thiazole ont montré une activité contre les lignées cellulaires tumorales humaines. Des chercheurs ont synthétisé des composés avec des structures thiazoliques pour explorer leur efficacité dans le traitement du cancer .
Développement de médicaments
Les thiazoles servent d'échafaudage pour le développement de médicaments. Les chercheurs ont utilisé des composés à base de thiazole pour concevoir de nouveaux médicaments ayant des activités pharmacologiques spécifiques. Bien que le rôle exact de ce composé reste à explorer, sa structure thiazolique suggère des applications potentielles dans la découverte de médicaments.
En résumé, le 5-((4-Ethoxyphényl)(4-méthylpipéridin-1-yl)méthyl)-2-méthylthiazolo[3,2-b][1,2,4]triazol-6-ol est prometteur dans divers domaines, des applications antimicrobiennes et antitumorales à la neuroprotection et au développement de médicaments. Des recherches supplémentaires sont essentielles pour débloquer son plein potentiel dans ces domaines . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser !
Mécanisme D'action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Mode of action
The compound’s interaction with its targets would depend on its chemical structure. For example, it might bind to a receptor and either activate or inhibit its function. This could result in changes to cellular signaling pathways, gene expression, or other cellular processes .
Biochemical pathways
The affected pathways would depend on the compound’s targets. For example, if the compound targets a receptor involved in a specific signaling pathway, it could affect the downstream effects of that pathway. This could include changes to cell growth, differentiation, or survival .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect its solubility, stability, and how it is metabolized by the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. This could include changes to cell function, gene expression, or the behavior of whole tissues or organs .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Propriétés
IUPAC Name |
5-[(4-ethoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-4-26-16-7-5-15(6-8-16)17(23-11-9-13(2)10-12-23)18-19(25)24-20(27-18)21-14(3)22-24/h5-8,13,17,25H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTXIHVUKBZOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2493636.png)
![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)
![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)

![7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2493640.png)

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2493647.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2493651.png)
![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)
![4-(6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2493656.png)
